molecular formula C17H36Cl2O4P2 B14251305 Bis(2-ethylhexyl) methylenebis(phosphonochloridate) CAS No. 384343-62-8

Bis(2-ethylhexyl) methylenebis(phosphonochloridate)

Cat. No.: B14251305
CAS No.: 384343-62-8
M. Wt: 437.3 g/mol
InChI Key: CHXDBIXSEMPHEK-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) methylenebis(phosphonochloridate) is an organophosphorus compound known for its unique chemical structure and properties. This compound is characterized by the presence of two 2-ethylhexyl groups attached to a methylenebis(phosphonochloridate) core. It is widely used in various industrial and scientific applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-ethylhexyl) methylenebis(phosphonochloridate) typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{POCl}_3 + 2 \text{C}8\text{H}{17}\text{OH} \rightarrow \text{(C}8\text{H}{17}\text{O})_2\text{P(O)Cl} ]

Industrial Production Methods

In industrial settings, the production of Bis(2-ethylhexyl) methylenebis(phosphonochloridate) is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Bis(2-ethylhexyl) methylenebis(phosphonochloridate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonochloridate groups to phosphonates.

    Substitution: The chlorine atoms in the phosphonochloridate groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products

The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Bis(2-ethylhexyl) methylenebis(phosphonochloridate) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Bis(2-ethylhexyl) methylenebis(phosphonochloridate) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may interact with enzymes involved in phosphorylation processes, altering cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-ethylhexyl) phosphate
  • Bis(2-ethylhexyl) phosphite
  • Bis(2-ethylhexyl) phthalate

Uniqueness

Bis(2-ethylhexyl) methylenebis(phosphonochloridate) is unique due to its methylenebis(phosphonochloridate) core, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.

Properties

CAS No.

384343-62-8

Molecular Formula

C17H36Cl2O4P2

Molecular Weight

437.3 g/mol

IUPAC Name

3-[[chloro-[[chloro(2-ethylhexoxy)phosphoryl]methyl]phosphoryl]oxymethyl]heptane

InChI

InChI=1S/C17H36Cl2O4P2/c1-5-9-11-16(7-3)13-22-24(18,20)15-25(19,21)23-14-17(8-4)12-10-6-2/h16-17H,5-15H2,1-4H3

InChI Key

CHXDBIXSEMPHEK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COP(=O)(CP(=O)(OCC(CC)CCCC)Cl)Cl

Origin of Product

United States

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